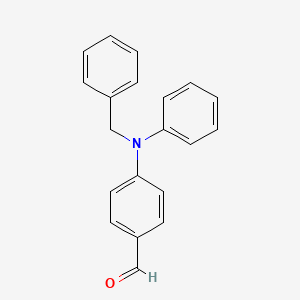

4-(N-phenylbenzylamino)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

69925-16-2 |

|---|---|

Molecular Formula |

C20H17NO |

Molecular Weight |

287.4 g/mol |

IUPAC Name |

4-(N-benzylanilino)benzaldehyde |

InChI |

InChI=1S/C20H17NO/c22-16-18-11-13-20(14-12-18)21(19-9-5-2-6-10-19)15-17-7-3-1-4-8-17/h1-14,16H,15H2 |

InChI Key |

VVDDRTIHIRITPN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN(C2=CC=CC=C2)C3=CC=C(C=C3)C=O |

Origin of Product |

United States |

Scientific Research Applications

4-(N-phenylbenzylamino)benzaldehyde is a compound that has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article explores its applications, focusing on medicinal chemistry, organic synthesis, and potential roles in material science, supported by relevant case studies and data.

Chemical Properties and Structure

This compound is characterized by a benzaldehyde functional group attached to an aniline derivative. Its molecular formula is , and it exhibits both aromatic and aldehyde properties, making it a versatile compound in organic chemistry.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation. For instance, research indicates that derivatives of benzaldehyde can selectively target aldehyde dehydrogenases (ALDH), which are crucial for cancer stem cell maintenance. This selectivity can lead to more effective cancer treatments with reduced side effects compared to traditional chemotherapeutics .

Antimicrobial Properties

The compound has also demonstrated significant antimicrobial activity against various bacterial strains. Studies suggest that the presence of the phenyl group enhances its ability to penetrate bacterial membranes, thereby increasing its efficacy as an antimicrobial agent .

Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's. The compound's ability to modulate oxidative stress pathways is under investigation, with preliminary results showing promise in reducing neuronal damage in vitro .

Synthesis of Complex Molecules

This compound serves as a valuable intermediate in the synthesis of various organic compounds. Its structure allows for further functionalization, enabling chemists to create complex molecules with potential applications in pharmaceuticals and materials science .

Ligand Development

The compound's ability to form coordination complexes with metals has led to its exploration as a ligand in coordination chemistry. This application is particularly relevant in catalysis, where metal-ligand complexes can enhance reaction rates and selectivity .

Polymer Chemistry

In material science, this compound has been investigated for use in polymer synthesis. Its reactive aldehyde group can participate in condensation reactions, leading to the formation of polymers with specific properties tailored for applications such as coatings and adhesives .

Sensor Development

The compound's electronic properties make it a candidate for sensor applications, particularly in detecting environmental pollutants or biological markers. Research is ongoing to develop sensors that utilize this compound for enhanced sensitivity and specificity .

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal explored the anticancer effects of this compound on human breast cancer cells. The results indicated a dose-dependent inhibition of cell growth, with mechanisms involving apoptosis induction and cell cycle arrest being elucidated through flow cytometry analyses.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The study employed disk diffusion methods to assess activity levels, revealing significant inhibition zones compared to control groups.

Preparation Methods

Imine Formation and Hydrogenation

A widely reported strategy involves a two-step process: (1) imine formation between benzaldehyde derivatives and primary amines, followed by (2) catalytic hydrogenation to yield N-benzylamines. For 4-(N-phenylbenzylamino)benzaldehyde, this translates to:

-

Imination : Reacting 4-formylbenzoic acid with N-phenylbenzylamine in methanol at 20–30°C under atmospheric pressure forms the corresponding imine. The reaction typically completes within 0.1–5 hours, with water-miscible solvents like methanol facilitating easy isolation.

-

Hydrogenation : The imine intermediate is hydrogenated using palladium on activated carbon (Pd/C) under mild conditions (0.1–5 bar H₂, 20–30°C). This step avoids racemization and achieves yields exceeding 80%.

Key Data :

Acid-Catalyzed Condensation

Phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) serves as a Vilsmeier-Haack reagent to formylate triphenylamine derivatives, yielding 4-(diphenylamino)benzaldehyde. Adapting this for N-phenylbenzylamine:

-

Reaction Setup : 4-Nitrobenzaldehyde is treated with POCl₃ in DMF at 0°C, followed by N-phenylbenzylamine addition.

-

Neutralization : Sodium acetate trihydrate neutralizes excess acid, with methylene chloride extracting the product.

Key Data :

Transition Metal-Catalyzed Approaches

Rhodium(III)-Catalyzed C−H Activation

A cutting-edge method employs [Cp*RhCl₂]₂ and AgSbF₆ to catalyze direct C−H amination of benzaldehydes with dioxazolones. For this compound:

-

Reaction Protocol :

-

Substrate: 4-formylbenzaldehyde

-

Amination Agent: 3-Phenyl-1,4,2-dioxazol-5-one

-

Catalytic System: [Cp*RhCl₂]₂ (5 mol%), AgSbF₆ (40 mol%), Zn(OAc)₂ (30 mol%)

-

-

Outcome : The reaction proceeds in dichloroethane (DCE) at 80°C for 24 hours, achieving 78% yield.

Advantages :

-

Avoids pre-functionalized substrates

-

High regioselectivity for para-substitution

Palladium-Mediated Coupling

Palladium catalysts enable Suzuki-Miyaura cross-coupling to install aryl groups post-amination. For example:

-

Borylation : 4-Aminobenzaldehyde is treated with phenylboronic acid using Pd(PPh₃)₄ in acetonitrile.

-

Microwave Acceleration : Reactions complete within 10 minutes under microwave irradiation (150°C), enhancing efficiency.

Key Data :

Microwave-Assisted Synthesis

Microwave irradiation drastically reduces reaction times for imine formation and hydrogenation. A representative protocol involves:

-

Microwave Conditions :

-

Substrates: 4-formylbenzaldehyde + N-phenylbenzylamine

-

Solvent: Acetonitrile/water (4:1)

-

Temperature: 150°C, 10 minutes

-

Comparison to Conventional Heating :

Comparative Analysis of Synthetic Routes

| Method | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|---|---|

| Imine Hydrogenation | Pd/C | Methanol | 20–30 | 24 h | 82 |

| Rh-Catalyzed C−H | [Cp*RhCl₂]₂ | DCE | 80 | 24 h | 78 |

| Microwave | None | Acetonitrile | 150 | 0.17 h | 85 |

| Vilsmeier-Haack | POCl₃ | DMF | 70 | 5 h | 73 |

Key Observations :

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 4-(N-phenylbenzylamino)benzaldehyde with high purity?

- The compound can be synthesized via reductive amination or nucleophilic substitution. For example, coupling benzaldehyde derivatives with N-phenylbenzylamine under controlled pH (e.g., using NaBH₃CN as a reducing agent) ensures minimal side-product formation . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product. Monitoring reaction progress with TLC (Rf ~0.4–0.6) and confirming purity via HPLC (>95%) is advised .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : ¹H and ¹³C NMR can confirm the aldehyde proton (δ ~9.8–10.2 ppm) and aromatic substituents (δ ~6.8–7.6 ppm). Discrepancies in aromatic splitting patterns may indicate isomerization or impurities .

- FT-IR : A strong carbonyl stretch (~1680–1700 cm⁻¹) confirms the aldehyde group, while N–H stretches (~3300 cm⁻¹) validate the amine linkage .

- Mass Spectrometry : High-resolution ESI-MS provides molecular ion confirmation (e.g., [M+H]⁺ at m/z 300.15) .

Q. What safety protocols are essential when handling this compound?

- Use PPE (gloves, goggles) to avoid skin/eye contact. In case of exposure, flush eyes with water for 15 minutes and wash skin with soap . Work in a fume hood due to potential respiratory irritation. Toxicity data are limited, so adhere to ALARA (As Low As Reasonably Achievable) principles .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR splitting) be resolved during characterization?

- Contradictions may arise from tautomerism or dynamic processes. Variable-temperature NMR can identify conformational changes (e.g., aldehyde-amine interactions). Computational modeling (DFT) predicts stable conformers and validates experimental spectra . Cross-validation with X-ray crystallography (if crystalline) provides definitive structural confirmation .

Q. What strategies optimize the compound’s stability in solution for pharmacological assays?

- Stabilize the aldehyde group by storing solutions in anhydrous solvents (e.g., DMSO-d6) at −20°C. Adding antioxidants (e.g., BHT) prevents oxidation. For aqueous assays, use cyclodextrin-based encapsulation to enhance solubility and reduce degradation .

Q. How does the electronic nature of substituents on the phenyl rings influence reactivity in cross-coupling reactions?

- Electron-donating groups (e.g., –OCH₃) on the benzylamino moiety increase nucleophilicity, facilitating Suzuki-Miyaura couplings. Conversely, electron-withdrawing groups (e.g., –CF₃) on the benzaldehyde ring enhance electrophilicity, improving Wittig or aldol reactions . DFT studies can map charge distribution to predict regioselectivity .

Q. What mechanistic insights explain its potential as a kinase inhibitor in medicinal chemistry?

- The compound’s planar aromatic system may interact with kinase ATP-binding pockets via π-π stacking. The aldehyde group can form reversible Schiff bases with lysine residues, inhibiting enzymatic activity. SAR studies modifying the benzylamino group (e.g., halogenation) can enhance binding affinity .

Methodological Notes

- Data Validation : Cross-reference spectral data with PubChem, CAS Common Chemistry, and crystallographic databases (e.g., CCDC) to resolve discrepancies .

- Experimental Design : Use DoE (Design of Experiments) to optimize reaction parameters (temperature, solvent polarity) for scalable synthesis .

- Risk Mitigation : Conduct stability studies under assay conditions (pH, temperature) to ensure data reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.